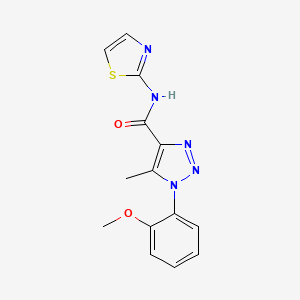

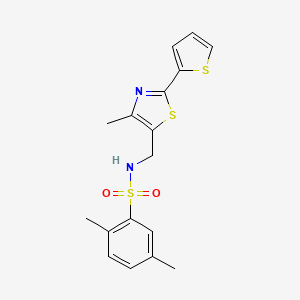

![molecular formula C8H7NO2 B2665751 2-hydroxy-6,7-dihydro-5H-cyclopenta[b]pyridin-5-one CAS No. 857416-56-9](/img/structure/B2665751.png)

2-hydroxy-6,7-dihydro-5H-cyclopenta[b]pyridin-5-one

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

“2-hydroxy-6,7-dihydro-5H-cyclopenta[b]pyridin-5-one” is a chemical compound that has been studied in the field of organic chemistry . It is an analogue of 6,7-dihydro-5H-cyclopenta[b]pyridin-5-one .

Synthesis Analysis

The synthesis of 6,7-dihydro-5H-cyclopenta[b]pyridin-5-one analogues, including “this compound”, has been achieved through manganese-catalyzed oxidation of the CH2 adjacent to the pyridine moiety in water . This process uses Mn(OTf)2 as a catalyst and t-BuOOH (65% in H2O) as an oxidant at 25 °C in H2O . The reaction yields high results and excellent chemoselectivity .Molecular Structure Analysis

The molecular structure of “this compound” is complex and includes a cyclopenta[b]pyridin-5-one core . More detailed structural analysis would require specific spectroscopic data or crystallographic studies.Chemical Reactions Analysis

The key chemical reaction involved in the synthesis of “this compound” is the direct oxidation of 2,3-cyclopentenopyridine analogues . This reaction is catalyzed by Mn(OTf)2 and uses t-BuOOH as an oxidant .Applications De Recherche Scientifique

Pharmaceutical Research and Development

2-hydroxy-6,7-dihydro-5H-cyclopenta[b]pyridin-5-one derivatives are explored for their potential in pharmaceuticals, especially as side-chains in the production of advanced antibiotics like fourth-generation Cefpirome. This compound's versatility is evident in its use in synthesizing bactericides, antimicrobials, and other medicinal compounds, showcasing its critical role in developing new therapeutic agents (Fu Chun, 2007).

Advanced Synthesis Techniques

Research highlights various synthesis methods for creating this compound, including N-hydroxyphthaldiamide route, acrolein route, and diethyl adipate route, with the acrolein route yielding up to 87.4%, indicating better development prospects due to its efficiency (Fu Chun, 2007).

Material Science and Chemistry

The compound's utility extends into the synthesis of plant protection agents, indicating its importance in agricultural chemistry. Furthermore, it is used in creating synthetic resins, antioxidants, and plastics, highlighting its role in material science and chemistry due to its structural versatility and reactivity (Fu Chun, 2007).

Novel Chemical Syntheses

Innovative syntheses of related compounds, like pyrindines and tetrahydroquinolines, showcase the broader chemical applications of this compound. These syntheses involve multi-step processes that highlight the compound's role as a building block in creating complex molecules with potential pharmaceutical applications (Nasser A. M. Yehia et al., 2002).

Analytical and Structural Studies

Structural studies and synthetic applications further demonstrate the compound's versatility. Reactions with various nucleophiles under different conditions have been explored to synthesize substituted derivatives, contributing to our understanding of its chemical behavior and potential applications in drug development and material science (T. Goto et al., 1991).

Propriétés

IUPAC Name |

6,7-dihydro-1H-cyclopenta[b]pyridine-2,5-dione |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7NO2/c10-7-3-2-6-5(7)1-4-8(11)9-6/h1,4H,2-3H2,(H,9,11) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GEYWHQBSMJOHQF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(=O)C2=C1NC(=O)C=C2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7NO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

149.15 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

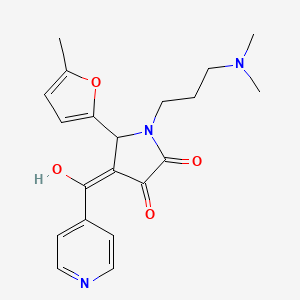

![2-chloro-N-{[(thien-2-ylmethyl)amino]carbonyl}acetamide](/img/structure/B2665670.png)

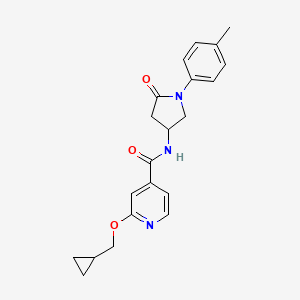

![[2-(2-cyano-4-nitroanilino)-2-oxoethyl] 2-[[(E)-2-(4-methylphenyl)ethenyl]sulfonylamino]acetate](/img/structure/B2665671.png)

![Tert-butyl N-[1-(4-fluorophenyl)-3-hydroxypropan-2-yl]carbamate](/img/structure/B2665677.png)

![Methyl 6-chloroimidazo[1,2-a]pyridine-8-carboxylate](/img/structure/B2665678.png)

![4-Azaspiro[2.6]nonan-5-one](/img/structure/B2665682.png)

![2-((3-(p-tolyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)-N-(3-(trifluoromethyl)phenyl)acetamide](/img/structure/B2665686.png)

![(E)-3-[5-(hydroxymethyl)furan-2-yl]-1-phenylprop-2-en-1-one](/img/structure/B2665688.png)